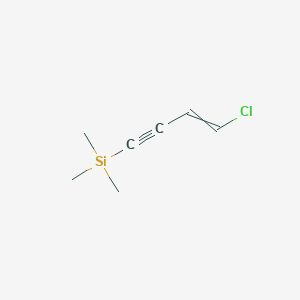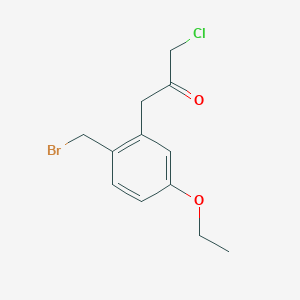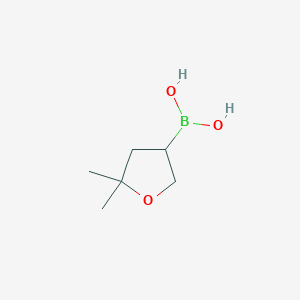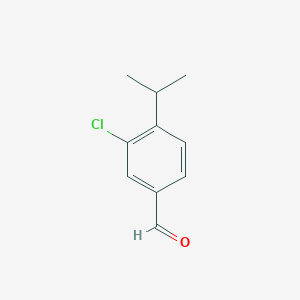
1-(3-Chloropropyl)-2-fluoro-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-fluoro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of three different halogen atoms (chlorine, fluorine, and iodine) attached to a benzene ring, along with a propyl chain. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-2-fluoro-3-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: The introduction of halogen atoms into the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using halogenating agents such as iodine monochloride (ICl) for iodination and fluorine gas (F2) or other fluorinating agents for fluorination.
Alkylation: The attachment of the propyl chain to the benzene ring. This can be done using a Friedel-Crafts alkylation reaction, where 3-chloropropyl chloride is reacted with the halogenated benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products. For example, oxidation using potassium permanganate (KMnO4) can convert the propyl chain into a carboxylic acid group.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. This reaction typically involves a palladium catalyst and a boronic acid reagent.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into the compound’s potential therapeutic properties, such as its use in designing new drugs with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(3-Chloropropyl)-2-fluoro-3-iodobenzene exerts its effects depends on the specific application and the target molecules involved. In general, the compound’s halogen atoms can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-2-fluoro-3-iodobenzene can be compared with other halogenated aromatic compounds, such as:
1-(3-Chloropropyl)-2-fluoro-3-bromobenzene: Similar structure but with a bromine atom instead of iodine. The different halogen can affect the compound’s reactivity and interactions.
1-(3-Chloropropyl)-2-fluoro-3-chlorobenzene: Contains two chlorine atoms and one fluorine atom. The absence of iodine can lead to different chemical properties and applications.
1-(3-Chloropropyl)-2-fluoro-3-methylbenzene: Contains a methyl group instead of a halogen. The presence of a non-halogen substituent can significantly alter the compound’s reactivity and interactions.
The uniqueness of this compound lies in its combination of three different halogen atoms, which imparts distinct chemical properties and makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H9ClFI |
|---|---|
Peso molecular |
298.52 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-2-fluoro-3-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2 |
Clave InChI |
SOLULFDLCOEGTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)F)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14073831.png)











![octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14073894.png)

